Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate
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Overview
Description
Citicoline sodium salt, also known as cytidine-5’-diphosphocholine sodium, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium salt is widely recognized for its neuroprotective properties and is used in the treatment of various neurological disorders, including stroke, traumatic brain injury, and cognitive impairments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of citicoline sodium salt involves the reaction of cytidine-5’-monophosphate with phosphorylcholine in the presence of a condensing agent such as p-toluenesulfonyl chloride. The reaction is typically carried out in a solvent like dimethylformamide, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of citicoline sodium salt can be achieved through both chemical synthesis and enzymatic methods. The chemical synthesis route involves the use of cytidine triphosphate and phosphorylcholine, while the enzymatic method utilizes cytidine triphosphate and phosphorylcholine biosynthesized by enzymes extracted from cells . The final product is purified to achieve high purity levels suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Citicoline sodium salt undergoes various chemical reactions, including hydrolysis, dephosphorylation, and phosphorylation. Upon ingestion or injection, it is rapidly hydrolyzed and dephosphorylated to yield cytidine and choline, which are then used to resynthesize cytidine-5’-diphosphocholine inside brain cells .
Common Reagents and Conditions:
Hydrolysis: Water and enzymes
Dephosphorylation: Phosphatases
Phosphorylation: Kinases and adenosine triphosphate
Major Products Formed: The major products formed from the hydrolysis and dephosphorylation of citicoline sodium salt are cytidine and choline .
Scientific Research Applications
Citicoline sodium salt has a wide range of scientific research applications, particularly in the fields of neurology, ophthalmology, and psychiatry. It is used to enhance cognitive functions, prevent dementia progression, and improve prognosis after stroke . Additionally, it has been shown to stimulate nerve regeneration and reduce pain in animal models of nerve damage . Citicoline sodium salt is also used as a dietary supplement to support brain health and cognitive function .
Mechanism of Action
Citicoline sodium salt exerts its effects by promoting the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. It enhances the biosynthesis of structural phospholipids, increases cerebral metabolism, and boosts levels of neurotransmitters such as noradrenaline and dopamine in the central nervous system . Citicoline sodium salt also preserves mitochondrial function and inhibits apoptosis, contributing to its neuroprotective properties .
Comparison with Similar Compounds
- Choline bitartrate
- Alpha-glycerylphosphorylcholine
- Phosphatidylcholine
Citicoline sodium salt stands out due to its comprehensive neuroprotective effects and its role in maintaining neuronal structure and function.
Properties
Molecular Formula |
C14H29N4NaO13P2 |
---|---|
Molecular Weight |
546.34 g/mol |
IUPAC Name |
sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C14H26N4O11P2.Na.2H2O/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;;;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);;2*1H2/q;+1;;/p-1 |
InChI Key |
DAKGUESZJQLFFM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.O.[Na+] |
Origin of Product |
United States |
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